Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is a chemical compound featuring an oxetane ring, which is a four-membered cyclic ether. This compound is classified as an amino acid derivative due to the presence of an amino group and an acetate moiety. It is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available precursors, particularly through methods involving the aza-Michael addition of nitrogen-containing heterocycles with methyl 2-(oxetan-3-ylidene)acetate. The synthesis routes often utilize catalysts and specific reaction conditions to optimize yield and purity .
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride falls under the category of heterocyclic compounds due to its oxetane structure. It is also classified as an amino acid derivative, which broadens its utility in biological and chemical applications.
The synthesis of methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride typically involves several key steps:
The reaction conditions may include solvents such as dichloromethane or acetonitrile, and temperatures are often maintained at low levels (e.g., 0 °C to room temperature) to facilitate controlled reactions . The yields reported for these reactions can vary but often range from moderate to excellent depending on the specific conditions employed.
The molecular formula for methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is , with a molecular weight of approximately 181.62 g/mol. The structure includes:
Key structural data includes:
These identifiers facilitate the identification and characterization of the compound in chemical databases.
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride involves its interaction with biological targets, primarily through the ring-opening of the oxetane structure. This process generates reactive intermediates capable of interacting with various biological molecules, potentially influencing metabolic pathways and enzyme interactions .
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride is typically a white crystalline solid at room temperature. Its solubility characteristics are influenced by its ionic nature due to the hydrochloride salt form.
Key chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound, confirming its structure and purity .
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride has several notable applications:
The oxetane ring (C₃H₆O) possesses a characteristic high ring strain (~106 kJ/mol) and a large dipole moment (~4.5 D), which profoundly influences the physicochemical properties of drug candidates. Integration of oxetanes into molecules reduces conformational flexibility, enhances solubility, improves metabolic stability, and modulates lipophilicity (cLogP reduction by ~1 unit) . These modifications arise from the oxetane’s ability to act as:
Table 2: Impact of Oxetane Incorporation on Bioactive Molecules
Drug/Compound | Original Group | Oxetane Replacement | Key Improvements |
---|---|---|---|
Paclitaxel | Natural oxetane core | N/A (native structure) | Tubulin-binding affinity via rigid scaffold |
Danuglipron (GLP-1 agonist) | tert-Butyl | 3-Aminooxetane | Enhanced metabolic stability & solubility |
Ziresovir (RSV inhibitor) | Aryl ether | Oxetane-containing side chain | Reduced hERG liability & improved PK [2] |
Experimental kinase inhibitors | Benzamide | Amino-oxetane | Increased membrane permeability & oral bioavailability [2] |
Structure-Activity Relationship (SAR) studies demonstrate that the oxetan-3-yl position adjacent to chiral centers (as in methyl 2-amino-2-(oxetan-3-yl)acetate) enforces specific torsion angles that stabilize bioactive conformations inaccessible to linear chains or larger rings [5] [7]. This preorganization is critical for target engagement, as evidenced in oxetane-modified peptides that maintain α-helical secondary structures crucial for protein-protein inhibition [5].
Amino-oxetane hybrids serve as privileged scaffolds in addressing drug design challenges:
Amide Bond Isosteres: The amino-oxetane motif in methyl 2-amino-2-(oxetan-3-yl)acetate mimics tertiary amides while resisting hydrolysis. This application was pivotal in synthesizing protease-resistant peptide analogs, as demonstrated by Carreira’s oxetanyl peptidomimetics [5]. Recent advances in defluorosulfonylative coupling enable direct incorporation of amino-oxetanes into complex molecules, leveraging sulfonyl fluorides as electrophilic precursors [2].
Constrained γ-Amino Acid Analogs: The compound serves as a γ-amino acid surrogate with restricted φ/ψ dihedral angles. This property has been exploited in foldamer design, generating stable secondary structures in short oligomers (e.g., 8-mer sequences showing helical stability) [5] [9].
Synthetic Versatility: The hydrochloride salt undergoes diverse transformations:
Table 3: Therapeutic Applications of Amino-Oxetane Hybrids
Therapeutic Area | Lead Structure | Amino-Oxetane Function | Reference |
---|---|---|---|
Antidiabetic agents | Danuglipron derivatives | GLP-1R agonist potency enhancer | |
Antiviral drugs | Oxetanocin analogs | HIV replication inhibition | [5] |
CNS therapeutics | NMDA receptor modulators | Glycine binding site targeting | [5] |
Anticancer agents | Paclitaxel analogs | Tubulin-binding motif | |
GABA receptor modulators | 3-Arylazetidinyl acetates | Positive allosteric modulation | [7] |
The evolution of oxetane-amino acid synthesis has progressed through three key phases:
Early Bioinspiration (1980s–2000s): Isolation of natural oxetane amino acids like oxetin (3-amino-2-oxetanecarboxylic acid) from Streptomyces spurred interest in their synthetic analogs. Initial routes relied on low-yielding cyclizations (e.g., intramolecular Williamson ether synthesis) with poor stereocontrol (<20% ee) [5]. Taxol’s clinical success (1992) highlighted the oxetane’s biological stability but offered no efficient synthetic methodologies for analogous amino acids .
Methodological Maturation (2010–2020): Three strategic advances emerged:
Methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride represents a convergence of these advances, serving as a testbed for new synthetic biology and catalysis platforms. Its commercial availability (e.g., from Sigma-Aldrich and Enamine) since the early 2020s underscores its adoption in medicinal chemistry workflows [3].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7